molecular formula C11H9NO2S B1330088 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid CAS No. 35195-86-9

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid

Cat. No. B1330088
CAS RN: 35195-86-9
M. Wt: 219.26 g/mol
InChI Key: WXENPEKCGWEERP-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is a chemical compound with the CAS Number: 35195-86-9 . It has a molecular weight of 219.26 .


Molecular Structure Analysis

The InChI code for 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is 1S/C11H9NO2S/c1-7-6-15-10 (12-7)8-3-2-4-9 (5-8)11 (13)14/h2-6H,1H3, (H,13,14) . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom in the molecule.


Physical And Chemical Properties Analysis

The melting point of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is between 190-193°C . The compound is solid at room temperature .

Safety And Hazards

The safety information available indicates that 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid has a GHS07 pictogram, with the signal word "Warning" . This suggests that the compound may pose certain hazards and should be handled with caution.

Future Directions

While specific future directions for 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid are not mentioned in the search results, research into thiazole derivatives is ongoing due to their wide range of biological activities . Further studies could focus on optimizing the structure of these compounds to enhance their therapeutic potential .

properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXENPEKCGWEERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188696
Record name Benzoic acid, 3-(4-methyl-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid

CAS RN

35195-86-9
Record name Benzoic acid, 3-(4-methyl-2-thiazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035195869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(4-methyl-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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